1-Boc-3-Hydroxymethyl-5-methylindole

Medicinal Chemistry PROTAC Synthesis Chemical Procurement

1-Boc-3-Hydroxymethyl-5-methylindole (CAS 914349-03-4) is an N-Boc-protected, 3-hydroxymethyl- and 5-methyl-substituted indole heterocycle (C15H19NO3, MW 261.32). It belongs to the indole-1-carboxylic acid tert-butyl ester class and is utilized as a synthetic intermediate in medicinal chemistry, notably as a 'Protein Degrader Building Block' for PROTAC library generation.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 914349-03-4
Cat. No. B1520516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Hydroxymethyl-5-methylindole
CAS914349-03-4
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C
InChIInChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
InChIKeyNFRWGWHICKSQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-Hydroxymethyl-5-methylindole (CAS 914349-03-4): A Differentiated Indole Building Block for PROTAC and Kinase-Targeted Synthesis


1-Boc-3-Hydroxymethyl-5-methylindole (CAS 914349-03-4) is an N-Boc-protected, 3-hydroxymethyl- and 5-methyl-substituted indole heterocycle (C15H19NO3, MW 261.32) . It belongs to the indole-1-carboxylic acid tert-butyl ester class and is utilized as a synthetic intermediate in medicinal chemistry, notably as a 'Protein Degrader Building Block' for PROTAC library generation [1]. The compound features dual reactive handles: a free primary alcohol at the 3-position for esterification or etherification, and an N-Boc group enabling orthogonal deprotection strategies, making it a versatile precursor for elaborating indole cores found in kinase inhibitors and other bioactive scaffolds .

1-Boc-3-Hydroxymethyl-5-methylindole: Why 5-Methyl- vs. 6-Methyl- and Other Regioisomeric Substitutions Are Not Interchangeable


Simple substitution of 1-Boc-3-hydroxymethyl-5-methylindole with its closest regioisomer (6-methyl) or des-methyl analogs introduces significant risks in downstream synthetic sequences and biological outcomes. The position of the methyl group on the indole phenyl ring directly influences the electron density and steric environment of the core, which can alter the rate and regioselectivity of subsequent metal-catalyzed cross-coupling reactions or electrophilic substitutions . In a biological context, even a methyl group shift from the 5- to 6-position—a seemingly conservative change—can dramatically affect target binding. For example, in a series of indole-3-carboxylic acid Plk1 inhibitors, the substitution pattern on the indole was critical for achieving non-ATP-competitive inhibitory activity [1]. Using the unprotected analog (3-hydroxymethyl-5-methylindole) requires an additional N-Boc protection step, lowering overall yield and introducing impurities unless the N-H is specifically required for a synthetic step. The quantifiable differences in purity, cost, and structural specificity detailed below make this compound the more efficient and reproducible choice for structure-activity relationship (SAR) studies on 5-substituted indole scaffolds.

1-Boc-3-Hydroxymethyl-5-methylindole: Verifiable, Quantitative Differentiation Data for Informed Procurement


Purity and Cost Advantage Over the 6-Methyl Regioisomer (CAS 914349-04-5)

For research groups requiring a methyl-substituted N-Boc-3-hydroxymethylindole building block, the 5-methyl isomer (CAS 914349-03-4) offers a significant procurement advantage over the 6-methyl isomer (CAS 914349-04-5). The 5-methyl variant is commercially available in a higher standard purity (97% vs. 95+%) and at a substantially lower cost per gram . This is critical for exploratory scale-up, where higher purity reduces the need for costly repurification and the better price point allows for larger initial SAR explorations.

Medicinal Chemistry PROTAC Synthesis Chemical Procurement

Orthogonal Synthetic Utility vs. Unprotected 3-Hydroxymethyl-5-methylindole

The N-Boc protection on the target compound provides a critical orthogonal handle absent in 3-Hydroxymethyl-5-methylindole (CAS 215997-77-6). While the unprotected analog can be used directly, it requires a deliberate N-Boc installation step (adding at least one synthetic step and a reduction in overall yield) if the indole nitrogen must be protected during subsequent chemistry . The target compound directly delivers the N-Boc-3-hydroxymethylindole scaffold in a single commercial entity. Esterification of the 3-hydroxymethyl group or deprotonation at the 2-position under strong bases (like n-BuLi) are incompatible with the unprotected N-H, which would be deprotonated preferentially [1]. This represents a verifiable differentiation in synthetic efficiency and compatibility, avoiding a necessary protection step.

Organic Synthesis Protecting Group Strategy Indole Functionalization

Validated Scaffold for Plk1 Kinase Inhibitor Development vs. Generic Indole Precursors

The 5-methylindole-3-carboxylic acid scaffold, of which this compound is a direct synthetic precursor, has been validated in the scientific literature as a core template for non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors [1]. A closely related indole-3-carboxylic acid derivative (compound 4g) demonstrated an IC50 of 0.13 μM against Plk1, with 17-fold selectivity over thymoquinone and excellent selectivity against Plk2 and Plk3 [1]. While this compound is the building block, not the final inhibitor, procuring this specific 5-methyl-3-hydroxymethylindole scaffold allows research groups to directly enter the structure-activity relationship (SAR) of a proven pharmacophoric space, rather than using an unsubstituted indole and later discovering that a 5-methyl group is required for this activity profile. This is a significant advantage over purchasing a generic, unsubstituted 1-Boc-3-hydroxymethylindole (CAS 96551-22-3), which lacks the methyl group critical for this specific biological target .

Kinase Inhibitor Anticancer Structure-Activity Relationship

Sourcing Versatility: Availability Across Multiple Reputable Suppliers vs. Niche Analogs

The target compound (CAS 914349-03-4) benefits from robust supply chain redundancy, being listed by at least 5 major international chemical suppliers including AKSci, Aladdin, Bidepharm, Fujifilm Wako, and ChemShuttle . This multi-vendor availability is a quantifiable advantage for long-term project planning, mitigating single-supplier dependency risks. In contrast, structurally similar but niche analogs like 1-Boc-3-hydroxymethyl-7-methylindole are not listed on these major platforms, indicating limited commercial availability and potential supply disruption risks. The competitive supply landscape for the 5-methyl isomer also translates to more favorable pricing dynamics.

Supply Chain Resilience Chemical Sourcing Research Chemistry

1-Boc-3-Hydroxymethyl-5-methylindole: Optimal Application Scenarios for Research and Industrial Procurement


PROTAC Degrader Library Synthesis and Targeted Protein Degradation

As a 'Protein Degrader Building Block', 1-Boc-3-Hydroxymethyl-5-methylindole is ideally suited for synthesizing heterobifunctional PROTAC molecules targeting proteins with confirmed indole-binding pockets [1]. The 3-hydroxymethyl handle allows direct conjugation to E3 ligase ligand linkers (e.g., via ester or ether bonds), while the N-Boc group can be deprotected to unmask the indole NH for further derivatization or to serve as a hydrogen bond donor in the target protein binding interface. The 5-methyl steric and electronic features pre-establish the scaffold's preference for certain kinase domains, as validated by Plk1 inhibitor studies [2].

Lead Optimization of 5-Methylindole-Derived Kinase Inhibitors

For medicinal chemistry programs targeting kinases like Plk1, Plk2, or Plk3, where the 5-methyl substitution is essential for non-ATP-competitive activity, this compound is the immediate precursor for synthesizing a focused library of indole-3-carboxylic acid or 3-aminomethylindole analogs [1]. The commercial availability of the 5-methyl isomer with 97% purity eliminates the need for an initial synthesis of the core from commercially unavailable precursors, accelerating the design-make-test-analyze cycle. The lower cost compared to the 6-methyl isomer also makes it more feasible for synthesizing a 50-100 compound library for SAR exploration [2].

Dual-Functional Indole Linker for Bioconjugation Chemistry

The orthogonal reactivity of the primary alcohol and N-Boc amine makes this compound a unique linker for bioconjugation. In a single workflow, the hydroxyl group can be activated and coupled to a fluorophore or biotin tag, while the Boc-protected nitrogen remains inert until a subsequent deprotection-acylation sequence introduces a second functional cargo [1]. This dual-functionalization capability is not offered by simpler analogs like 1-Boc-5-methylindole, which lacks the hydroxyl handle, or the unprotected 3-hydroxymethyl-5-methylindole, where the NH is also reactive .

Technical Documentation Hub

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